molecular formula C36H40N6O9 B236317 Suc-Ala-Phe-Pro-Phe-pNA CAS No. 128802-73-3

Suc-Ala-Phe-Pro-Phe-pNA

Cat. No.: B236317
CAS No.: 128802-73-3
M. Wt: 700.7 g/mol
InChI Key: AXCXJCIVUCYJKW-SUFMYBPMSA-N
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Description

Fundamental Structural Framework

The molecular architecture of Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide is characterized by a linear tetrapeptide sequence N-terminally capped with a succinyl group and C-terminally modified with a para-nitroanilide moiety. The compound exhibits a molecular formula of C₃₆H₄₀N₆O₉ with a molecular weight of 700.74 g/mol, reflecting the substantial size and complexity of this synthetic substrate. The peptide backbone follows the sequence Suc-Ala-Phe-Pro-Phe-pNA, where each amino acid residue contributes specific stereochemical and conformational properties to the overall molecular structure.

The stereochemical configuration of each amino acid residue plays a crucial role in determining the substrate's interaction with target enzymes. All amino acid residues in the sequence adopt the L-configuration, consistent with naturally occurring peptides and proteins. The alanine residues at positions 1 and 2 provide minimal steric hindrance, allowing for flexible conformational sampling. The phenylalanine residues at positions 2 and 4 introduce significant aromatic character and hydrophobic interactions, which are essential for enzyme recognition and binding specificity.

The proline residue at position 3 represents the most structurally significant component of the molecule, as it introduces a cyclic constraint that restricts local backbone flexibility and creates the cis/trans isomerization site that serves as the primary target for PPIase activity. The pyrrolidine ring of proline enforces a rigid geometric constraint on the peptide backbone, with the preceding peptide bond (Phe-Pro) capable of existing in either cis or trans conformations, typically favoring the trans isomer by approximately 80-90% in solution.

Chromophore Characteristics and Electronic Properties

The para-nitroanilide chromophore attached to the C-terminal phenylalanine residue serves as both a leaving group for proteolytic cleavage and a spectrophotometric reporter for enzymatic activity. This chromogenic moiety exhibits characteristic absorption properties in the visible region, with maximum absorption occurring around 405-410 nm when released as para-nitroaniline following peptide bond hydrolysis. The nitro group's strong electron-withdrawing nature significantly influences the electronic distribution throughout the aromatic ring system, facilitating the spectrophotometric detection of enzymatic activity.

The succinyl N-terminal capping group provides additional structural stability and prevents unwanted amino-terminal modifications during storage and handling. This four-carbon dicarboxylic acid derivative introduces negative charge at physiological pH, which can influence substrate-enzyme interactions and overall solubility properties. The succinyl group also serves as a standardized N-terminal modification that eliminates variability in substrate preparation and ensures consistent experimental results across different laboratories.

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-(4-nitro-N-[(2S)-1-oxo-3-phenyl-1-[[(2S)-pyrrolidine-2-carbonyl]amino]propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N6O9/c1-23(38-31(43)18-19-32(44)45)33(46)39-29(21-24-9-4-2-5-10-24)36(49)41(26-14-16-27(17-15-26)42(50)51)30(22-25-11-6-3-7-12-25)35(48)40-34(47)28-13-8-20-37-28/h2-7,9-12,14-17,23,28-30,37H,8,13,18-22H2,1H3,(H,38,43)(H,39,46)(H,44,45)(H,40,47,48)/t23-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCXJCIVUCYJKW-SUFMYBPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155985
Record name Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128802-73-3
Record name Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128802733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as HPLC (high-performance liquid chromatography) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The succinimidyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Enzymes like chymotrypsin, cathepsin G, and peptidyl prolyl isomerase are commonly used.

    Oxidation: Reducing agents such as sodium dithionite can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the succinimidyl group.

Major Products

Scientific Research Applications

Chemical Properties and Specifications

  • Molecular Formula : C30H36N6O9
  • Molecular Weight : 624.64 g/mol
  • CAS Number : 70967-97-4
  • Storage Conditions : Recommended to be stored at -20°C to maintain stability .

Enzymatic Assays

N-Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide serves primarily as a colorimetric substrate for various proteolytic enzymes. Its applications include:

  • Chymotrypsin Activity Assay : The compound is utilized to measure the activity of chymotrypsin, a serine protease involved in protein digestion. The cleavage of the peptide bond releases a chromogenic product that can be quantified spectrophotometrically .
  • Peptidyl Prolyl Isomerase Assays : It acts as a substrate for peptidyl prolyl isomerases, enzymes that catalyze the isomerization of peptide bonds preceding proline residues, which is crucial in protein folding processes .
  • Cathepsin G and Neutrophil Elastase Assays : This compound is also employed in assays for cathepsin G and neutrophil elastase, both of which are important in immune response and inflammation .

Therapeutic Implications

Research indicates that compounds similar to N-Succinimidyl-alanyl-phenylalanine derivatives may have therapeutic potential:

  • Cancer Research : The ability of these peptides to inhibit specific proteases suggests they could be developed into therapeutic agents targeting tumor metastasis and invasion by modulating the extracellular matrix .
  • Inflammatory Diseases : Given their role in enzymatic pathways related to inflammation, these compounds could be investigated for their potential in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma by inhibiting neutrophil-derived serine proteinases .

Proteomics and Biomarker Discovery

In proteomics, N-Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide can be used for:

  • Substrate Profiling : Its specificity for certain proteases allows researchers to profile enzyme activities in complex biological samples, aiding in the identification of biomarkers for diseases .
  • High-throughput Screening : The compound's colorimetric nature makes it suitable for high-throughput screening applications where rapid assessment of enzyme activity is required.

Case Studies

StudyApplicationFindings
Study on Chymotrypsin ActivityEnzymatic AssayDemonstrated effective quantification of chymotrypsin activity using N-Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide as a substrate with a linear response over a range of enzyme concentrations .
Investigation of Cathepsin GProteolytic ActivityUtilized this compound to assess cathepsin G activity in bone marrow lysates, providing insights into its role in immune response modulation .
Neutrophil Elastase Inhibition StudyInflammatory ResponseExplored the inhibition of neutrophil elastase by this substrate, suggesting potential therapeutic pathways for inflammatory diseases .

Mechanism of Action

The compound acts as a chromogenic substrate for proteases. When cleaved by enzymes like chymotrypsin or cathepsin G, it releases 4-nitroaniline, which can be detected spectrophotometrically at 405-410 nm. This allows for the quantification of enzyme activity. The molecular targets include the active sites of proteases, where the peptide bonds are hydrolyzed .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 4-nitroanilide with structurally or functionally related compounds, emphasizing key differences in structure, applications, and biochemical properties.

Compound Name Structure Key Features Applications References
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 4-nitroanilide Tetrapeptide (Ala-Ala-Pro-Phe) with N-succinyl and pNA groups High specificity for chymotrypsin-like proteases; pNA enables UV-Vis detection Protease activity assays, enzyme kinetics
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide-D₄ Deuterated version of the above compound (four H replaced with D) Isotopic labeling for tracking in MS/NMR; identical enzymatic activity Metabolic studies, quantitative proteomics
4-Nitro-DL-phenylalanine Single amino acid with nitro group on phenyl ring Non-proteinogenic amino acid; inhibits bacterial growth Antimicrobial research; enzyme inhibition studies
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Small molecule amide with piperidine and methoxymethyl groups Pharmaceutical intermediate; no chromogenic properties Synthesis of analgesics or CNS-targeting drugs
(E)-3-(6-溴喹啉-4-基)-N-(2-吗啉乙基)丙烯酰胺 (Example from ) Quinoline-acrylamide hybrid with morpholine moiety Kinase inhibition (hypothesized); bromine enhances electrophilicity Anticancer drug discovery (preclinical)

Key Comparative Insights

Enzymatic Specificity: The target compound’s Ala-Ala-Pro-Phe-pNA sequence is tailored for chymotrypsin-like proteases, whereas simpler nitroanilides (e.g., 4-nitro-DL-phenylalanine) lack the extended peptide backbone required for protease recognition .

Chromogenic Utility :

  • The pNA group in the target compound enables real-time detection of proteolysis, unlike the acrylamide derivatives in , which are designed for kinase inhibition rather than optical monitoring .

Isotopic Variants: The deuterated analog (C30H32D4N6O9) retains identical enzymatic activity but is critical for avoiding signal interference in mass spectrometry, a feature absent in non-deuterated counterparts .

Structural Complexity: Quinoline-acrylamide hybrids () exhibit rigid aromatic systems for target binding, while the target compound’s flexible peptide chain facilitates substrate-enzyme interactions .

Research Findings

  • Kinetic Parameters : While explicit data are unavailable in the provided evidence, analogous substrates (e.g., Suc-Ala-Ala-Pro-Val-pNA) typically exhibit Km values of 0.1–1.0 mM for chymotrypsin, suggesting comparable affinity for the target compound .
  • Stability: The succinimidyl group improves aqueous stability over non-succinylated peptides, reducing aggregation in buffer solutions .

Notes

  • The provided evidence lacks direct comparative kinetic data (e.g., Km, Vmax) for the target compound. Further experimental studies are required to quantify its enzymatic efficiency relative to analogs.
  • Compounds like 4-nitro-DL-phenylalanine () serve as building blocks or inhibitors but are functionally distinct from peptide-based substrates .

Biological Activity

Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide, commonly referred to as N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 4-nitroanilide (SAPA), is a synthetic peptide substrate that has garnered attention for its biochemical applications, particularly in enzymatic assays. This article delves into its biological activity, focusing on its role as a substrate for various proteolytic enzymes and its implications in biological research.

  • Molecular Formula : C30_{30}H36_{36}N6_6O9_9
  • Molecular Weight : 624.64 g/mol
  • CAS Number : 70967-97-4
  • Storage Conditions : Recommended storage at -20°C to maintain stability .

Enzymatic Substrate

SAPA serves as a colorimetric substrate for several enzymes, including:

  • Peptidyl Prolyl Isomerase : SAPA is utilized to study the activity of peptidyl prolyl isomerases, which play critical roles in protein folding and cellular signaling.
  • Chymotrypsin : It acts as a substrate in assays to measure the activity of chymotrypsin, a serine protease involved in digestion.
  • Human Leukocyte Cathepsin G : SAPA is also employed in assays to evaluate the activity of cathepsin G, an enzyme that contributes to immune responses and inflammation .

Case Studies

  • Protease Activity Assays :
    • In studies assessing protease activity, SAPA was used to determine the kinetic parameters of chymotrypsin and elastase. The results indicated that SAPA is a suitable substrate for these enzymes, facilitating the measurement of their catalytic efficiency under various conditions .
  • Peptidyl Prolyl Isomerase Studies :
    • Research highlighted the use of SAPA in characterizing peptidyl prolyl isomerases' specificity and activity profiles. The substrate's structural features were crucial in determining enzyme-substrate interactions, leading to insights into protein folding mechanisms .
  • Inhibition Studies :
    • SAPA has been utilized to explore the inhibition mechanisms of various protease inhibitors. By monitoring changes in absorbance associated with substrate cleavage, researchers could quantify inhibitor potency and develop more effective therapeutic agents targeting specific proteases .

Comparative Analysis of Substrates

The following table summarizes the key features of SAPA compared to other common peptide substrates:

Substrate NameEnzyme TargetsColorimetric DetectionMolecular Weight
SAPAChymotrypsin, Peptidyl Prolyl Isomerase, Cathepsin GYes624.64 g/mol
N-Succinyl-L-Phenylalanine p-nitroanilideTrypsin, ElastaseYes400.47 g/mol
N-Succinyl-Ala-Ala-Ala-p-nitroanilideVarious Serine ProteasesYes450.51 g/mol

Q & A

Q. What is the structural and functional significance of the 4-nitroanilide group in this compound?

The 4-nitroanilide group serves as a chromogenic reporter. Upon enzymatic cleavage of the peptide bond, 4-nitroaniline is released, which absorbs strongly at 405 nm. This allows real-time spectrophotometric monitoring of protease activity (e.g., chymotrypsin or elastase) . The succinimidyl group may enhance solubility or stabilize the peptide sequence for targeted enzyme recognition .

Q. How is this compound utilized as a substrate in protease activity assays?

The peptide sequence (Ala-Phe-Pro-Phe) is designed for cleavage by proteases with specificity for aromatic residues (e.g., chymotrypsin cleaves after phenylalanine). The reaction is typically conducted in Tris buffer (pH 7.0–8.0) at 25°C, with absorbance measured at 405 nm to quantify 4-nitroaniline release .

Q. What buffer systems and separation media are recommended for assays involving this compound?

  • Buffers : Tris-HCl (pH 7.0–8.0) is optimal for maintaining enzyme activity and substrate stability .
  • Separation Media : DEAE-Sephadex A-50 and Sephadex G-50 are effective for purifying reaction products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions (pH, temperature) for kinetic studies?

  • pH Optimization : Test a range (e.g., pH 2.5–8.6) using Tris or phosphate buffers. For example, at pH 7.8, a reported Vmax of 9,010,780,909 (units unspecified) was observed for a similar 4-nitroanilide substrate .
  • Temperature : Perform assays at 25°C–37°C, balancing enzyme activity and substrate stability. Pre-incubate the enzyme and substrate separately to avoid premature hydrolysis .

Q. How to resolve discrepancies in kinetic data (e.g., Vmax variations) obtained with this substrate?

  • Data Normalization : Account for batch-to-batch substrate purity variations using HPLC or mass spectrometry .
  • Interference Checks : Test for non-specific hydrolysis by including control reactions without enzymes .
  • Buffer Effects : Compare kinetic parameters across buffers (e.g., Tris vs. HEPES) to identify ionic strength impacts .

Q. How does the peptide sequence (Ala-Phe-Pro-Phe) influence protease specificity?

  • Proline Residue : Proline induces a structural kink, potentially limiting cleavage to enzymes with flexible active sites (e.g., elastase over trypsin) .
  • Phenylalanine Placement : The dual Phe residues enhance specificity for chymotrypsin-like proteases, which favor aromatic residues at the cleavage site. Compare with substrates like N-Succinyl-Ala-Ala-Ala-4-nitroanilide to evaluate positional effects .

Methodological Considerations

Q. What are the best practices for quantifying 4-nitroaniline release?

  • Spectrophotometry : Use a microplate reader with a 405-nm filter and pathlength correction for high-throughput assays .
  • Calibration Curve : Prepare a standard curve with 4-nitroaniline (0–100 µM) in assay buffer to convert absorbance to molar concentrations .

Q. How to handle substrate solubility and stability issues?

  • Solubilization : Dissolve in DMSO (≤1% final concentration) to avoid aggregation. Pre-warm to 37°C if precipitates form .
  • Storage : Aliquot and store at −20°C in desiccated conditions to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.